molecular formula C8H4BrN3O2 B12975720 4-Bromo-6-nitroquinazoline

4-Bromo-6-nitroquinazoline

Cat. No.: B12975720
M. Wt: 254.04 g/mol
InChI Key: RIMSRZBTSNXGAH-UHFFFAOYSA-N
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Description

4-Bromo-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-nitroquinazoline typically involves the nitration and bromination of quinazoline derivatives. One common method starts with the nitration of 2-amino-4-chlorobenzoic acid to form 2-amino-4-chloro-6-nitrobenzoic acid. This intermediate is then cyclized to form 6-nitroquinazoline, which is subsequently brominated to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as phase-transfer catalysis and microwave-assisted reactions can be employed to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-nitroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-6-nitroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-nitroquinazoline involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, it can interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and nitro groups make it a versatile intermediate for further functionalization and derivatization .

Biological Activity

4-Bromo-6-nitroquinazoline is a heterocyclic compound belonging to the quinazoline family, notable for its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_9H_6BrN_3O_2
  • Molecular Weight : Approximately 253.06 g/mol
  • Structure : Characterized by bromine and nitro substituents at the 4 and 6 positions, respectively.

The unique combination of the bromine and nitro groups enhances its reactivity and biological activity, making it an interesting candidate for medicinal chemistry applications.

Anticancer Properties

This compound has shown promising anticancer activity, with studies indicating significant anti-proliferative and cytotoxic effects against various cancer cell lines. Related compounds have demonstrated similar properties, suggesting that this compound may also exhibit these effects through specific molecular interactions that influence cell growth and apoptosis pathways .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)TBDInduction of apoptosis
6-Bromo-5-nitroquinolineA549 (Lung)TBDCell cycle arrest
4-NitroquinolineHeLa (Cervical)TBDROS production increase

Note: TBD indicates that specific IC50 values need further investigation.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Interaction with Molecular Targets : The compound may interact with various enzymes and proteins, influencing key cellular pathways.
  • Induction of Apoptosis : Similar quinazoline derivatives have been reported to induce apoptosis in cancer cells, potentially through mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to the cytotoxic effects observed in treated cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several studies have explored the biological activity of related quinazoline derivatives:

  • Sakai et al. (2018) demonstrated that quinoline derivatives exhibit marked anticancer activity. Their research indicated that modifications to the quinazoline structure can significantly enhance biological efficacy against cancer cell lines .
  • Research on DPP-IV Inhibitors : A study highlighted the synthesis of aminocoumarin derivatives as anticancer agents, showing that structural modifications can lead to improved antiproliferative activities against various human cancer cell lines .
  • Mechanistic Studies : Investigations into the biochemical properties of related compounds revealed that they could influence gene expression and cellular metabolism, further supporting their role as potential anticancer agents.

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully characterized. However, its molecular weight suggests reasonable bioavailability characteristics. Future studies should focus on its absorption, distribution, metabolism, and excretion (ADME) properties to better understand its therapeutic potential.

Properties

Molecular Formula

C8H4BrN3O2

Molecular Weight

254.04 g/mol

IUPAC Name

4-bromo-6-nitroquinazoline

InChI

InChI=1S/C8H4BrN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H

InChI Key

RIMSRZBTSNXGAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Br

Origin of Product

United States

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